1-(4-Pyridyl)-4-pyridone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

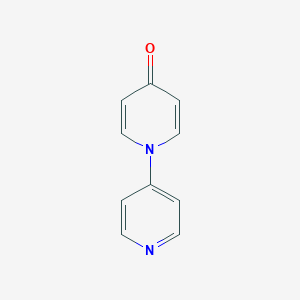

1-(4-Pyridyl)-4-pyridone is an organic compound that features a pyridine ring substituted at the 4-position with a pyridone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Pyridyl)-4-pyridone can be synthesized through several methods. One common approach involves the reaction of 4-pyridylboronic acid with a suitable pyridone precursor under Suzuki coupling conditions. This method typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki coupling reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Pyridyl)-4-pyridone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of pyridyl-pyridone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced pyridone compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Pyridyl-pyridone derivatives.

Reduction: Reduced pyridone compounds.

Substitution: Substituted pyridyl-pyridone compounds.

Aplicaciones Científicas De Investigación

1-(4-Pyridyl)-4-pyridone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is utilized in the development of advanced materials and catalysts for industrial processes.

Mecanismo De Acción

The mechanism of action of 1-(4-Pyridyl)-4-pyridone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, thereby influencing the reactivity and stability of these complexes. Additionally, its ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry .

Comparación Con Compuestos Similares

1-(4-Pyridyl)piperazine: This compound shares the pyridyl group but has a piperazine ring instead of a pyridone moiety.

4,4’-Bipyridine: A compound with two pyridine rings connected by a single bond, used in coordination chemistry.

4-Aminopyridine: A pyridine derivative with an amino group at the 4-position, known for its biological activity.

Uniqueness: 1-(4-Pyridyl)-4-pyridone is unique due to its combination of a pyridyl and pyridone moiety, which imparts distinct chemical properties and reactivity. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its similar counterparts .

Actividad Biológica

1-(4-Pyridyl)-4-pyridone, a compound with the chemical formula C10H8N2O, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring, which is essential for its biological activity. The compound's structure can be represented as follows:

The biological activity of this compound has been linked to several mechanisms:

- Antimalarial Activity : Research indicates that derivatives of this compound exhibit potent antimalarial effects against Plasmodium species. The compound acts primarily by inhibiting the plasmodial electron transport chain, particularly targeting the cytochrome bc1 complex .

- Antiviral Properties : Preliminary studies suggest that this compound may interfere with viral egress mechanisms, particularly in the context of emerging viruses like Marburg and Ebola. By inhibiting host-virus interactions, it shows promise as a broad-spectrum antiviral agent .

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases. This activity is crucial for its potential application in neuroprotection and cardiovascular health.

Biological Activity Data Table

The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:

Case Study 1: Antimalarial Efficacy

A study conducted on a series of 4(1H)-pyridone derivatives, including this compound, demonstrated significant antimalarial activity against P. yoelii in murine models. The lead compound exhibited an ED50 value of 0.2 mg/kg, indicating a remarkable improvement in potency compared to earlier analogues .

Case Study 2: Antiviral Potential

In a preclinical trial evaluating small molecule inhibitors targeting viral egress mechanisms, compounds based on the structure of this compound showed promising results against Marburg virus in mouse models. These findings highlight the potential for further development into therapeutic agents for viral infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. Modifications at various positions on the pyridine ring can significantly impact biological activity:

- Halogen Substitution : Introducing halogens at specific positions (e.g., C3) has been shown to enhance antimalarial potency.

- Aromatic Modifications : Alterations to the distal aromatic ring can lead to improved solubility and bioavailability, critical factors for therapeutic application.

Propiedades

IUPAC Name |

1-pyridin-4-ylpyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAONXCQPEJFHIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=CC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.